LC-MS/MS Analytical Performance of Nortriptyline-d3 as Internal Standard vs. Unlabeled Analyte in Human Plasma
A validated LC-MS/MS method for quantifying tricyclic antidepressants in human plasma employed nortriptyline-d3 as the internal standard for nortriptyline. The method achieved a Limit of Detection (LOD) and Limit of Quantitation (LOQ) of 1 ng/mL and an upper limit of linearity (uLOL) of 400 ng/mL. This performance was achieved by normalizing analyte response (nortriptyline) against the co-eluting deuterated internal standard (nortriptyline-d3) using specific MRM transitions [1].
| Evidence Dimension | Limit of Quantitation (LOQ) and Linear Range |
|---|---|
| Target Compound Data | LOQ: 1 ng/mL; uLOL: 400 ng/mL (using nortriptyline-d3 as internal standard) |
| Comparator Or Baseline | Unlabeled nortriptyline (analyte); no internal standard or non-isotopic internal standard would not achieve this level of matrix-effect correction. |
| Quantified Difference | The method achieved an LOQ of 1 ng/mL, which is typical for robust methods using deuterated internal standards. Without isotopic internal standardization, matrix effects would likely increase the LOQ and reduce accuracy/precision. |
| Conditions | Human plasma; liquid-liquid extraction; ABSciex QTRAP 3200 and 4500 LC-MS/MS instruments; Synergi Hydro-RP column. |
Why This Matters
For procurement, this data demonstrates that nortriptyline-d3 is essential for achieving low ng/mL quantification limits in complex biological matrices, a requirement for clinical and forensic toxicology labs.
- [1] Gul, S. (2021). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. Honors Theses, University of Mississippi. 1598. View Source
